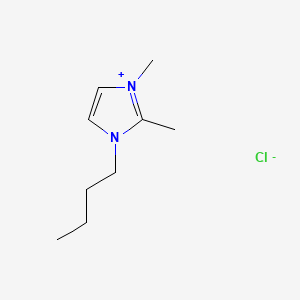

1-Butyl-2,3-dimethylimidazolium chloride

Overview

Description

1-Butyl-2,3-dimethylimidazolium chloride is an organic ionic liquid compound with the chemical formula C₉H₁₇ClN₂. It is known for its high thermal stability, low vapor pressure, and excellent solubility in water and various organic solvents. This compound is widely used in various fields due to its unique properties, making it a valuable component in both academic research and industrial applications .

Mechanism of Action

Target of Action

1-Butyl-2,3-dimethylimidazolium chloride, also known as 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium chloride, is an ionic liquid . It primarily targets the chemical modification of polysaccharide cellulose . It also acts on the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural .

Mode of Action

This compound interacts with its targets by acting as a solvent . It facilitates the conversion of monosaccharides into 5-hydroxymethylfurfural using H2SO4 . It also aids in the chemical modification of polysaccharide cellulose .

Biochemical Pathways

The compound affects the biochemical pathway involved in the conversion of monosaccharides into 5-hydroxymethylfurfural . This conversion is a crucial step in the production of biofuels and value-added chemicals from biomass .

Pharmacokinetics

As an ionic liquid, this compound has unique ADME properties. It is soluble in water , which can impact its bioavailability . .

Result of Action

The primary result of the action of this compound is the production of 5-hydroxymethylfurfural from monosaccharides . This compound also contributes to the chemical modification of polysaccharide cellulose .

Action Environment

The action of this compound is influenced by environmental factors. It is suitable for use in strongly basic conditions , such as those found in oxidation reactions and metathesis reactions . It is also stable under standard conditions , but decomposition reactions may occur under high temperature, strong acid, or strong base conditions .

Biochemical Analysis

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium chloride plays a crucial role in biochemical reactions, particularly as a solvent and catalyst. It is used in the chemical modification of polysaccharide cellulose and in the conversion of monosaccharides like fructose into 5-hydroxymethylfurfural using sulfuric acid . The compound interacts with enzymes, proteins, and other biomolecules through ionic interactions and hydrogen bonding. For example, it can form ionic bonds with cations such as lead (Pb2+) and cesium (Cs+) on the surface of perovskite films, effectively passivating defects and enhancing the stability of the films .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to passivate defects on the surface of perovskite films, which can impact cell function by improving charge transport and reducing non-radiative recombination losses . Additionally, the compound’s ability to form ionic bonds with biomolecules can affect cellular metabolism by altering the activity of enzymes and other proteins involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound forms ionic bonds with cations such as lead (Pb2+) and cesium (Cs+), which can effectively heal or reduce vacancies and defects in perovskite films . These interactions enhance the stability and performance of the films by improving charge extraction and transfer. Additionally, the compound increases the hydrophobicity of the perovskite surface, further stabilizing the films .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its high thermal and chemical stability, which contributes to its long-term effectiveness in various applications . Its stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can maintain its effectiveness in passivating defects and enhancing the stability of perovskite films over extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as enhancing the stability and performance of perovskite films . At higher dosages, it may exhibit toxic or adverse effects, potentially impacting cellular function and overall health. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at specific concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in these processes. The compound can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in metabolic pathways . For example, it can act as a solvent in the chemical modification of polysaccharide cellulose, influencing the metabolic pathways associated with cellulose degradation and conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form ionic bonds with biomolecules can influence its transport and distribution, potentially impacting its overall effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interactions with biomolecules within these compartments can influence its activity, potentially enhancing or inhibiting specific biochemical processes.

Preparation Methods

1-Butyl-2,3-dimethylimidazolium chloride is typically synthesized by reacting imidazole with 1-chlorobutane. The reaction is carried out under controlled temperature conditions, followed by crystallization, filtration, and drying to obtain the final product . The general reaction can be represented as follows:

[ \text{Imidazole} + \text{1-Chlorobutane} \rightarrow \text{this compound} ]

In industrial settings, the production process is scaled up, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium chloride undergoes various chemical reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Substitution: The compound is suitable for substitution reactions, particularly in strongly basic conditions

Metathesis: It is used in metathesis reactions due to its ionic nature.

Common reagents used in these reactions include sulfuric acid for oxidation and caesium dicarba-7,8-nidoundecaborate for metathesis . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Butyl-2,3-dimethylimidazolium chloride has a wide range of applications in scientific research:

Biology: The compound’s ionic nature makes it useful in various biological assays and experiments.

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium chloride is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Decyl-3-methylimidazolium chloride

- 1-Benzyl-3-methylimidazolium chloride

- 1-Ethyl-3-methylimidazolium chloride

What sets this compound apart is its specific structural configuration, which imparts unique solubility and stability properties, making it particularly suitable for applications requiring strong basic conditions and high thermal stability .

Properties

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHYPTORQNESCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047906 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-75-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)